molecular formula C14H23NO5 B13658398 (R)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

(R)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13658398
M. Wt: 285.34 g/mol
InChI Key: WGULJENYZHSGAY-SECBINFHSA-N
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Description

®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its tert-butyl, ethyl, and dimethyl groups attached to a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of Substituents: The tert-butyl, ethyl, and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

    Oxidation: The ketone group (5-oxopyrrolidine) is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of ®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Various oxidized derivatives with different functional groups.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with different substituents replacing the original groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.

Medicine

In medicinal chemistry, ®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate: Unique due to its specific substituents and structure.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Other Ketone-Containing Compounds: Compounds with ketone groups but different ring structures.

Uniqueness

®-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate stands out due to its combination of tert-butyl, ethyl, and dimethyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m1/s1

InChI Key

WGULJENYZHSGAY-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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